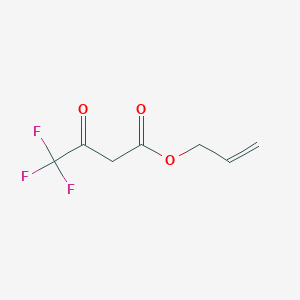
Allyl 4,4,4-trifluoro-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 4,4,4-trifluoro-3-oxobutanoate: is an organic compound with the molecular formula C7H7F3O3 . It is a derivative of butanoic acid, where the hydrogen atoms are replaced by fluorine atoms, and an allyl group is attached to the carbonyl carbon. This compound is known for its unique chemical properties due to the presence of both the trifluoromethyl group and the allyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Allyl 4,4,4-trifluoro-3-oxobutanoate typically begins with the reaction of allyl alcohol with 4,4,4-trifluoro-3-oxobutanoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The mixture is heated to facilitate the esterification process.
Purification: The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to optimize the reaction conditions and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl 4,4,4-trifluoro-3-oxobutanoate can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction typically produces alcohols or alkanes.
Substitution Products: Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Fluorinated Compounds: Allyl 4,4,4-trifluoro-3-oxobutanoate is used as a building block in the synthesis of various fluorinated organic compounds.
Catalysis: It serves as a substrate in catalytic reactions to study the effects of fluorine substitution on reaction mechanisms.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Biochemical Studies: It is used in biochemical research to investigate the effects of fluorinated compounds on biological systems.
Industry:
Material Science: this compound is used in the production of specialty polymers and materials with enhanced properties.
Agriculture: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: It may interact with specific receptors in biological systems, affecting signal transduction pathways.
Mechanistic Insights:
Fluorine Effects: The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with biological targets.
Allyl Group: The allyl group can participate in various chemical reactions, contributing to the compound’s overall mechanism of action.
Comparación Con Compuestos Similares
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Similar in structure but with an ethyl group instead of an allyl group.
Methyl 4,4,4-trifluoro-3-oxobutanoate: Contains a methyl group instead of an allyl group.
Propyl 4,4,4-trifluoro-3-oxobutanoate: Contains a propyl group instead of an allyl group.
Uniqueness:
Reactivity: The presence of the allyl group in Allyl 4,4,4-trifluoro-3-oxobutanoate makes it more reactive in certain chemical reactions compared to its ethyl, methyl, and propyl analogs.
Applications: The unique combination of the trifluoromethyl and allyl groups provides distinct properties that are valuable in specific scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H7F3O3 |
|---|---|
Peso molecular |
196.12 g/mol |
Nombre IUPAC |
prop-2-enyl 4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C7H7F3O3/c1-2-3-13-6(12)4-5(11)7(8,9)10/h2H,1,3-4H2 |
Clave InChI |
TYEIDVZLWPUSSY-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















